Product packaging for POTASSIUM PHTHALIMIDE(Cat. No.:)

POTASSIUM PHTHALIMIDE

Cat. No.: B8813749
M. Wt: 186.23 g/mol
InChI Key: BYXYCUABYHCYLY-UHFFFAOYSA-N
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Description

Potassium phthalimide (CAS 1074-82-4) is a chemical compound with the formula C₈H₄KNO₂ and a molecular weight of 185.22 g/mol. It appears as a light yellow solid, is soluble in water, and has a melting point exceeding 300°C . This reagent is a commercially available, versatile tool for scientific research, primarily valued as a key starting material in the classic Gabriel synthesis for producing primary amines . In this mechanism, the nitrogen of phthalimide is first deprotonated to form a resonance-stabilized anion, which acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide to form an N-alkyl phthalimide intermediate. This intermediate is subsequently cleaved by hydrazine or through hydrolysis to liberate the desired primary amine, effectively preventing over-alkylation . Beyond this foundational application, this compound serves as an efficient and mild organocatalyst in green chemistry. It facilitates various one-pot, multi-component reactions in aqueous media, such as the synthesis of dihydropyrano[3,2-c]chromene and other pharmaceutically relevant heterocyclic scaffolds, offering advantages of safety, short reaction times, and high yields . Furthermore, emerging research explores its potential in carbon capture technologies . Recent Density Functional Theory (DFT) studies indicate that this compound, as an ionic liquid, can form stable complexes with CO₂, demonstrating its promise as a material for CO₂ absorption and supporting the development of advanced climate change mitigation strategies . Its applications also extend to the synthesis of dyes, pigments, and specialty chemicals for electronics and polymers . Researchers should handle this product with appropriate personal protective equipment, including gloves and eyeshields, as it is an irritant (Risk Phrase R36/37/38) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5KNO2 B8813749 POTASSIUM PHTHALIMIDE

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5KNO2

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);

InChI Key

BYXYCUABYHCYLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2=O.[K]

Origin of Product

United States

Synthetic Methodologies for the Preparation of Potassium Phthalimide

Classical Synthesis Protocols for Potassium Phthalimide (B116566)

The traditional methods for synthesizing potassium phthalimide are reliable and widely practiced. These protocols primarily involve the deprotonation of phthalimide followed by precipitation and isolation of the resulting salt.

The core of classical this compound synthesis lies in the deprotonation of the phthalimide molecule. The hydrogen atom attached to the nitrogen in phthalimide is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. wikipedia.orgquora.com This acidity allows for its removal by a suitable base.

The most common method involves the reaction of phthalimide with a potassium base. atamanchemicals.comwikipedia.orgwikipedia.org Two frequently used bases are potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).

Using Potassium Hydroxide: A hot solution of phthalimide in a solvent like ethanol (B145695) is added to an ethanolic solution of potassium hydroxide. atamanchemicals.comwikipedia.org The reaction is an acid-base neutralization where the hydroxide ion from KOH deprotonates the phthalimide, forming the this compound salt and water. byjus.comallrounder.aialgoreducation.com The resulting this compound, being less soluble in the alcoholic solvent, precipitates out of the solution. atamanchemicals.comwikipedia.orgorgsyn.org One procedural example involves dissolving phthalimide in absolute alcohol, boiling the mixture, and then decanting the hot solution into a prepared solution of potassium hydroxide in absolute alcohol. orgsyn.org A potential issue with using potassium hydroxide is that the water generated can lead to the decomposition of some of the this compound product. google.com

Using Potassium Carbonate: Phthalimide can also be reacted with potassium carbonate. wikipedia.orgorgsyn.orggoogle.com In this method, an intimate mixture of finely ground, anhydrous potassium carbonate and phthalimide is heated, often in the presence of a solvent like dimethylformamide (DMF) or acetone (B3395972), or even under solvent-free conditions. orgsyn.orggoogle.comiu.edu The carbonate ion acts as the base, deprotonating the phthalimide to form the potassium salt. This method is integral to variations of the Gabriel synthesis where the this compound is generated in situ. orgsyn.orgiu.edu

Comparison of Bases for Deprotonation
BaseTypical SolventKey Reaction FeatureReference
Potassium Hydroxide (KOH)EthanolRapid acid-base reaction leading to precipitation. atamanchemicals.comwikipedia.orgbyjus.com
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF), Acetone, or Solvent-freeOften used for in situ generation of this compound. wikipedia.orgorgsyn.orggoogle.com

Following the deprotonation reaction, the this compound salt typically precipitates from the reaction mixture, especially when using alcoholic solvents. atamanchemicals.comorgsyn.org The mixture is usually cooled to room temperature or below to maximize the yield of the precipitate. orgsyn.org

The solid this compound is then collected using suction filtration. orgsyn.org To purify the product and remove any unreacted phthalimide or other impurities, the collected solid is often washed with a suitable solvent like acetone. orgsyn.org The final product is then air-dried to yield fluffy, pale yellow crystals. atamanchemicals.comwikipedia.orgorgsyn.org In some procedures, the crude product may be further purified by recrystallization, for example, from a mixture of dimethylformamide and water. jmaterenvironsci.com

Modernized and Sustainable Synthetic Approaches for Imides and Salts

In recent years, there has been a significant push towards developing more sustainable and efficient chemical syntheses. This has led to new methods for preparing imides and their salts, including this compound, that are more environmentally conscious.

Modern synthetic strategies often employ catalysts to improve reaction efficiency and yield. While the formation of this compound itself is a straightforward acid-base reaction, catalysts play a crucial role in the broader synthesis of phthalimides and N-substituted phthalimides. Various metal catalysts, including those based on nickel, copper, and palladium, have been developed for the synthesis of phthalimide derivatives. nih.gov For instance, copper catalysts like CuCl have been shown to be effective in the construction of phthalimide derivatives through oxidation reactions. nih.gov this compound itself can also act as an organocatalyst in various reactions, highlighting its utility in green chemistry. atamanchemicals.comjmaterenvironsci.com

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. niscpr.res.in Several modern synthetic protocols for imides are performed under solvent-free conditions. niscpr.res.inorganic-chemistry.orgbeilstein-journals.orgacs.org These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by using a solid support. niscpr.res.inbeilstein-journals.org For example, the reaction of anhydrides with urea (B33335) or formamide (B127407) can be carried out using a grindstone method with bentonite (B74815) clay as a catalyst to produce cyclic imides. niscpr.res.in

The use of water as a solvent is another environmentally benign approach. jmaterenvironsci.comthieme-connect.comresearchgate.netacs.orgrsc.org this compound has been used as a catalyst in aqueous media for various organic transformations, demonstrating the potential for greener synthesis routes involving this compound. jmaterenvironsci.comresearchgate.netresearchgate.net

Environmentally Conscious Synthetic Strategies
MethodDescriptionAdvantagesReference
Solvent-Free (Mechanochemistry)Reactants are ground together, often in a ball mill, without a solvent.Reduces solvent waste, can lead to shorter reaction times and better yields. niscpr.res.inbeilstein-journals.org
Aqueous MediaWater is used as the solvent for the reaction.Environmentally friendly, safe, and inexpensive. jmaterenvironsci.comresearchgate.netresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields. asianpubs.orgresearchgate.netdergipark.org.trasianpubs.orgthieme-connect.com This technique has been successfully applied to the synthesis of imides and their derivatives. asianpubs.orgresearchgate.netasianpubs.org

The N-alkylation of this compound, a key step in the Gabriel synthesis, can be significantly accelerated using microwave irradiation. ijpsonline.comtandfonline.comnih.govsemanticscholar.orgresearchgate.net Reactions that might take hours under conventional heating can often be completed in minutes in a microwave oven. thieme-connect.comnih.govsemanticscholar.org These reactions can be performed in dry media, where the reactants are adsorbed onto a solid support like silica (B1680970) gel, further contributing to the green credentials of the method by avoiding bulk solvents. thieme-connect.comtandfonline.comresearchgate.net For instance, N-alkylphthalimides have been synthesized in high yields by mixing this compound with an alkyl halide on a solid support and irradiating the mixture in a microwave oven. tandfonline.com

Fundamental Reactivity and Mechanistic Aspects of Potassium Phthalimide

Nucleophilic Character of the Phthalimide (B116566) Anion

The nitrogen atom in the phthalimide anion bears a negative charge, making it a potent nucleophile. byjus.comlibretexts.orgunacademy.com The acidity of the N-H bond in phthalimide is significantly increased due to the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base through resonance. libretexts.orgbyjus.com This resonance stabilization contributes to the formation of a strong nucleophile, the imide ion, upon deprotonation with a base like potassium hydroxide (B78521). byjus.comtestbook.com

Elucidation of SN2 Alkylation Mechanisms

The Gabriel synthesis classically exemplifies the SN2 (bimolecular nucleophilic substitution) reactivity of the phthalimide anion. libretexts.orglibretexts.orgvedantu.com In this reaction, the nucleophilic phthalimide anion attacks an alkyl halide in a single, concerted step. vedantu.com The nitrogen atom displaces the halide leaving group from the alkyl halide, leading to the formation of an N-alkylphthalimide. byjus.comnrochemistry.com This step is characteristic of an SN2 mechanism, which is favored by the use of primary or unhindered alkyl halides. nrochemistry.com The reaction avoids the overalkylation that is often a problem when using ammonia (B1221849) as the nucleophile. byjus.comtestbook.com The resulting N-alkylphthalimide can then be cleaved, typically through hydrazinolysis or acidic/basic hydrolysis, to liberate the primary amine. libretexts.orgnrochemistry.commasterorganicchemistry.com

The table below summarizes the key steps in the SN2 alkylation of potassium phthalimide.

StepDescriptionReactantsProducts
1. Deprotonation Phthalimide is deprotonated by a base (e.g., KOH) to form the nucleophilic phthalimide anion. byjus.comlibretexts.orgPhthalimide, Potassium HydroxideThis compound, Water
2. Nucleophilic Attack The phthalimide anion attacks the alkyl halide via an SN2 mechanism. libretexts.orgvedantu.comThis compound, Alkyl HalideN-Alkylphthalimide, Potassium Halide
3. Liberation of Amine The N-alkylphthalimide is cleaved to release the primary amine. nrochemistry.commasterorganicchemistry.comN-Alkylphthalimide, Hydrazine (B178648) or H₃O⁺/OH⁻Primary Amine, Phthalhydrazide (B32825) or Phthalic Acid

Nucleophilic Addition Reactions

Beyond its well-established role in SN2 reactions, the phthalimide anion can also participate in nucleophilic addition reactions. For instance, this compound has been employed as an organocatalyst for the cyanosilylation of various carbonyl compounds under mild conditions. atamanchemicals.com In a different context, photochemical addition reactions involving the phthalimide anion have been reported. For example, the phthalimide anion can undergo photoaddition to alkenes. researchgate.net This reaction's success is dependent on the concentration of hydroxide ions. researchgate.net

Investigations into Specific Reaction Partners

The reactivity of this compound has been extensively studied with a variety of electrophilic partners.

Reactivity with Alkyl and Allyl Halides

The reaction of this compound with alkyl and allyl halides is the cornerstone of the Gabriel synthesis. byjus.comunacademy.comnrochemistry.comorganic-chemistry.org This reaction provides an efficient route to primary amines from primary alkyl halides. unacademy.com Sterically unhindered alkyl halides, particularly alkyl iodides, are the most reactive alkylating agents. nrochemistry.com Allylic and benzylic halides also react readily with this compound. nrochemistry.comdoubtnut.com The use of dimethylformamide (DMF) as a solvent has been shown to improve the condensation of this compound with organic halides. masterorganicchemistry.com A modified Gabriel synthesis has been used to achieve the synthesis of isomerically pure allylic amines in excellent yields. organic-chemistry.org

The following table provides examples of the reaction of this compound with various alkyl and allyl halides.

Alkyl/Allyl HalideProductSolventNotes
Benzyl ChlorideN-BenzylphthalimideNot specifiedHigh yield and purity reported. iu.edu
n-Hexyl BromideN-HexylphthalimideNot specifiedA new compound at the time of the report. iu.edu
Allyl BromideN-AllylphthalimideNot specifiedKOH is used to deprotonate phthalimide, creating a better nucleophile. reddit.com

Reactions with Sulfonyl Chlorides and Related Electrophiles

This compound can react with sulfonyl chlorides, although the direct reaction is less commonly documented than its reactions with alkyl halides. A more general approach to N-sulfonylphthalimides involves the condensation of phthalic anhydride (B1165640) with sulfonamides. mdpi.comresearchgate.netresearchgate.net This can be achieved using conventional heating or under ultrasound irradiation. mdpi.comresearchgate.netresearchgate.net The reaction of this compound with sulfur monochloride in petroleum ether has also been studied. atamanchemicals.comsigmaaldrich.com

Condensation Reactions with Organic Halides

The condensation of this compound with organic halides is a fundamental transformation in organic synthesis. nrochemistry.comorganic-chemistry.org This reaction is a key step in the Gabriel synthesis for preparing primary amines. nrochemistry.comorganic-chemistry.org An improved procedure for this condensation utilizes dimethylformamide (DMF) as the solvent. masterorganicchemistry.com The reaction has been generalized for the alkylation of imides to obtain amines. byjus.com

Interactions with Sulfur Monochloride

The reaction of this compound with sulfur monochloride (S₂Cl₂) is a notable transformation where the reaction product is highly dependent on the solvent used. cdnsciencepub.com Research has demonstrated that this interaction can lead to the formation of either N,N'-thiobisphthalimide or N,N'-dithiobisphthalimide. cdnsciencepub.com

A reinvestigation of the reaction between this compound and sulfur monochloride in various solvents clarified previous findings. cdnsciencepub.com When the reaction is conducted in petroleum ether, the product isolated is N,N'-dithiobisphthalimide, which has a melting point of 225-230°C. cdnsciencepub.com This outcome is also observed when using other solvents such as acetone (B3395972) or nitrobenzene. cdnsciencepub.com

Conversely, conducting the reaction in N,N-dimethylformamide (DMF) yields a different product entirely: N,N'-thiobisphthalimide, which presents as a colorless crystalline solid with a melting point of 313-317°C. cdnsciencepub.com It is proposed that the formation of the monothio derivative in DMF proceeds through an intermediate adduct of sulfur monochloride and DMF. cdnsciencepub.com A quantitative study showed that the conversion of two moles of phthalimide into one mole of N,N'-thiobisphthalimide requires two moles of sulfur monochloride. cdnsciencepub.com

This solvent-dependent product formation allows for the convenient and selective synthesis of either the thio- or dithiobisphthalimide (B21358) derivative. cdnsciencepub.com

Table 1: Solvent-Dependent Product Formation in the Reaction of this compound with Sulfur Monochloride

SolventReactantsProductReference
N,N-Dimethylformamide (DMF)This compound + Sulfur MonochlorideN,N'-Thiobisphthalimide cdnsciencepub.com
Petroleum EtherThis compound + Sulfur MonochlorideN,N'-Dithiobisphthalimide cdnsciencepub.com
AcetoneThis compound + Sulfur MonochlorideN,N'-Dithiobisphthalimide cdnsciencepub.com
NitrobenzeneThis compound + Sulfur MonochlorideN,N'-Dithiobisphthalimide cdnsciencepub.com

Advanced Mechanistic Studies of this compound-Mediated Transformations

This compound is a cornerstone reagent in organic synthesis, most famously for the synthesis of primary amines via the Gabriel synthesis. unacademy.comnumberanalytics.com Advanced mechanistic studies delve into the nuanced factors that control the efficiency and outcome of these transformations. The primary alkylation step in the Gabriel synthesis is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. vedantu.comorganicchemistrytutor.com The phthalimide anion, generated from the deprotonation of phthalimide, serves as a potent nucleophile that attacks a primary alkyl halide. vedantu.combyjus.com The bulky nature of this nucleophile is a key mechanistic feature that sterically hinders reactions with secondary alkyl halides, thereby ensuring the selective formation of primary amines and avoiding over-alkylation, a common issue with direct ammonia alkylation. organicchemistrytutor.commasterorganicchemistry.com

Role of Intermediates in Reaction Pathways

The pathways of reactions involving this compound are defined by the formation and subsequent reaction of key intermediates.

In the Gabriel Synthesis , the first crucial intermediate is the phthalimide anion . byjus.com This anion is resonance-stabilized by the two adjacent carbonyl groups, which accounts for the acidity of the N-H proton in phthalimide and the stability of the resulting nucleophile. byjus.com This anion then attacks an alkyl halide in an Sₙ2 reaction to form the second key intermediate, an N-alkylphthalimide . vedantu.comlibretexts.org This neutral, stable intermediate effectively "protects" the amino group. The final primary amine is liberated from this intermediate via hydrolysis or, more commonly, hydrazinolysis, which cleaves the imide structure. organicchemistrytutor.comlibretexts.org

In the reaction with sulfur monochloride , the intermediates are dictated by the solvent. In N,N-dimethylformamide (DMF), evidence suggests the formation of an adduct between DMF and sulfur monochloride as a reactive intermediate. cdnsciencepub.com This adduct is then attacked by the phthalimide anion. The primary product intermediates, N,N'-thiobisphthalimide and N,N'-dithiobisphthalimide , can be considered stable intermediates or final products depending on the reaction goal. cdnsciencepub.com In the synthesis of unsymmetrical trisulfanes, N,N'-thiobisphthalimide itself serves as an intermediate that is reacted with a thiol. thieme-connect.de

Table 2: Key Intermediates in this compound Reactions

ReactionIntermediateRoleReference
Gabriel SynthesisPhthalimide AnionNucleophile in Sₙ2 attack byjus.comlibretexts.org
Gabriel SynthesisN-AlkylphthalimideStable precursor to primary amine unacademy.comvedantu.com
Reaction with S₂Cl₂ in DMFDMF-Sulfur Monochloride AdductProposed reactive electrophile cdnsciencepub.com
Reaction with S₂Cl₂N,N'-DithiobisphthalimideFinal product or synthetic intermediate cdnsciencepub.comthieme-connect.de

Kinetic and Thermodynamic Considerations

The kinetics of this compound-mediated transformations, particularly the N-alkylation step of the Gabriel synthesis, are critical for optimizing reaction conditions. The alkylation reaction generally follows second-order kinetics, with the rate dependent on the concentrations of both the phthalimide anion and the alkyl halide, which is characteristic of an Sₙ2 mechanism. scirp.orgresearchgate.net

Several factors have been shown to influence the reaction kinetics:

Reactant Concentration: Higher concentrations of the reactants increase the reaction rate, as expected for a bimolecular reaction. researchgate.net

Temperature: Increasing the reaction temperature typically accelerates the rate of reaction. researchgate.net However, excessively high temperatures can risk decomposition or side reactions.

Catalysts: The use of phase-transfer catalysts, such as tetralkylammonium salts or crown ethers, can significantly increase the reaction rate, especially in biphasic or non-polar solvent systems. researchgate.netoup.com

While detailed thermodynamic data for these reactions are not extensively reported in the literature, the product distribution is often under kinetic control. This is exemplified by the solvent-dependent formation of either N,N'-thiobisphthalimide or N,N'-dithiobisphthalimide, where the reaction pathway and its associated activation barriers are altered by the solvent, leading to different products under similar temperature conditions. cdnsciencepub.com

Table 3: Factors Influencing Kinetics of this compound N-Alkylation

FactorEffect on Reaction RateReference
Increased Reactant ConcentrationIncreases rate researchgate.net
Increased TemperatureIncreases rate researchgate.net
Phase-Transfer Catalyst (e.g., 18-crown-6)Increases rate, especially in non-polar solvents researchgate.netoup.com
Solvent TypePolar aprotic solvents (DMF, DMSO) significantly increase the rate numberanalytics.com

Solvent Effects on Reactivity and Selectivity

The choice of solvent plays a paramount role in controlling both the rate (reactivity) and the outcome (selectivity) of transformations involving this compound. atamanchemicals.com

For the Gabriel synthesis , polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective. numberanalytics.com These solvents excel at solvating the potassium cation while leaving the phthalimide anion relatively "naked" and unsolvated. This enhances the anion's nucleophilicity, leading to a significant acceleration of the Sₙ2 alkylation step. numberanalytics.com Condensation of this compound with organic halides is frequently reported in DMF for this reason. atamanchemicals.comscientificlabs.ie In contrast, protic solvents like water or alcohols can form hydrogen bonds with the phthalimide anion, stabilizing it and reducing its nucleophilicity, which slows down the reaction. oup.com The presence of even trace amounts of water can be detrimental to the reaction rate. oup.com

The effect of the solvent on selectivity is dramatically illustrated by the reaction with sulfur monochloride. As detailed previously (Section 3.2.4), the reaction yields N,N'-dithiobisphthalimide in apolar solvents like petroleum ether, but selectively produces N,N'-thiobisphthalimide in the polar aprotic solvent DMF. cdnsciencepub.com This demonstrates that the solvent is not merely a medium for the reaction but an active participant in directing the reaction pathway towards a specific product. cdnsciencepub.com

Table 4: Summary of Solvent Effects on this compound Reactions

SolventSolvent TypeReactionObserved EffectReference
N,N-Dimethylformamide (DMF)Polar AproticGabriel Synthesis (N-Alkylation)Accelerates reaction rate by enhancing nucleophilicity numberanalytics.com
TolueneApolarGabriel Synthesis (N-Alkylation)Slow reaction; rate significantly improved with a crown ether catalyst oup.com
Ethanol (B145695)/MethanolPolar ProticGabriel Synthesis (N-Alkylation)Slower reaction compared to DMF due to anion solvation
WaterPolar ProticGabriel Synthesis (N-Alkylation)Significantly lowers reaction rate; promotes hydrolysis side reactions oup.com
N,N-Dimethylformamide (DMF)Polar AproticReaction with S₂Cl₂High selectivity for N,N'-Thiobisphthalimide cdnsciencepub.com
Petroleum EtherApolarReaction with S₂Cl₂High selectivity for N,N'-Dithiobisphthalimide cdnsciencepub.com

The Gabriel Synthesis: a Pillar of Primary Amine Synthesis Utilizing Potassium Phthalimide

Mechanistic Principles of the Gabriel Amine Synthesis

The Gabriel synthesis proceeds through a well-defined, three-step sequence: the formation of the phthalimide (B116566) anion, nucleophilic substitution with an alkyl halide, and subsequent liberation of the primary amine. byjus.com This methodical approach ensures the clean formation of primary amines, avoiding the formation of secondary and tertiary amine byproducts. patsnap.com

The synthesis commences with the deprotonation of phthalimide. The hydrogen atom attached to the nitrogen in phthalimide is acidic (pKa ≈ 8.3) due to the presence of the two adjacent electron-withdrawing carbonyl groups. masterorganicchemistry.comchemistrysteps.com This acidity allows for the ready formation of the phthalimide anion upon treatment with a base. While potassium phthalimide is commercially available, it is often generated in situ by reacting phthalimide with a base such as potassium hydroxide (B78521) (KOH) or potassium carbonate. masterorganicchemistry.comwikipedia.org

The resulting phthalimide anion is a potent nucleophile. byjus.com The negative charge on the nitrogen is stabilized by resonance with the two flanking carbonyl groups, which delocalizes the electron density and contributes to its stability. byjus.comyoutube.com This resonance stabilization is crucial for the subsequent reaction step.

Common Bases for Phthalimide Deprotonation

BaseFormulaNotes
Potassium HydroxideKOHA strong base commonly used for this purpose. byjus.compatsnap.com
Sodium HydrideNaHA strong, non-nucleophilic hydride base. masterorganicchemistry.com
Potassium HydrideKHAnother effective hydride base for deprotonation. masterorganicchemistry.com
Sodium AmideNaNH₂A very strong base capable of deprotonating phthalimide. masterorganicchemistry.com

Once formed, the nucleophilic phthalimide anion attacks a primary alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction. byjus.comwikipedia.org The nitrogen atom displaces the halide leaving group, forming a new carbon-nitrogen bond and yielding an N-alkylphthalimide. byjus.com

This step is highly efficient for primary alkyl halides and benzylic halides. patsnap.com Secondary alkyl halides are generally poor substrates for the Gabriel synthesis as they tend to undergo elimination reactions in the presence of the basic phthalimide anion, leading to the formation of alkenes. patsnap.comwikipedia.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the SN2 mechanism. thermofisher.comnrochemistry.com

Substrate Scope for SN2 Alkylation

Substrate TypeReactivity in Gabriel SynthesisRationale
Primary Alkyl HalidesHighFavorable for SN2 reaction with minimal steric hindrance. wikipedia.org
Benzylic HalidesHighReactive due to the stabilized transition state. patsnap.com
Secondary Alkyl HalidesLowProne to elimination side reactions. wikipedia.org
Tertiary Alkyl HalidesUnreactiveSteric hindrance prevents the SN2 attack.
Aryl HalidesUnreactiveThe C-X bond is too strong and nucleophilic attack on the sp² carbon is difficult. byjus.com

The final step of the Gabriel synthesis involves the cleavage of the N-alkylphthalimide to liberate the desired primary amine. This can be achieved through two primary methods: acidic or basic hydrolysis and hydrazinolysis.

Hydrolysis: Treatment of the N-alkylphthalimide with a strong acid (e.g., H₂SO₄, HBr) or a strong base (e.g., NaOH, KOH) results in the hydrolysis of the two amide bonds. thermofisher.comwikipedia.org Acidic hydrolysis yields the primary amine salt and phthalic acid. wikipedia.org Basic hydrolysis gives the primary amine and a salt of phthalic acid. byjus.com However, these hydrolysis methods often require harsh conditions, such as prolonged heating, which can be incompatible with sensitive functional groups in the substrate. thermofisher.comwikipedia.org

Hydrazinolysis (Ing-Manske Procedure): A milder and more commonly employed method for amine release is the Ing-Manske procedure, developed in 1926. thermofisher.com This method involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695). thermofisher.comwikipedia.org The hydrazine acts as a nucleophile and attacks the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, cyclic phthalhydrazide (B32825) precipitate and the desired primary amine. wikipedia.org The key advantage of this procedure is that it proceeds under much gentler and neutral conditions, making it suitable for a wider range of substrates. thermofisher.comnrochemistry.com

Comparison of Amine Release Strategies

MethodReagentsConditionsProductsAdvantagesDisadvantages
Acidic HydrolysisStrong Acid (e.g., H₂SO₄, HCl)Harsh, prolonged heatingPrimary amine salt, Phthalic acid---Harsh conditions can degrade sensitive substrates. thermofisher.comwikipedia.org
Basic HydrolysisStrong Base (e.g., NaOH, KOH)Harsh, prolonged heatingPrimary amine, Phthalic acid salt---Incompatible with base-sensitive functional groups. thermofisher.com
Hydrazinolysis (Ing-Manske)Hydrazine (N₂H₄)Milder, neutral conditionsPrimary amine, PhthalhydrazideMilder conditions preserve sensitive functional groups. thermofisher.comSeparation of the phthalhydrazide precipitate can sometimes be challenging. wikipedia.org

Historical Development and Initial Scope of the Gabriel Synthesis

The Gabriel synthesis was not an instantaneous discovery but rather an evolution of earlier work on the alkylation of phthalimide.

The initial report on the alkylation of phthalimide with alkyl halides appeared in 1884. However, it was Siegmund Gabriel in 1887 who recognized the broader synthetic potential of this reaction and developed it into a general and reliable method for the synthesis of primary amines. thermofisher.com This established the two-step process of alkylation followed by hydrolysis as a formal synthetic methodology, which subsequently became known as the Gabriel synthesis. thermofisher.com

Despite its utility, the original Gabriel synthesis had several limitations. The high temperatures often required for the alkylation step precluded the use of heat-sensitive substrates. thermofisher.com Furthermore, the harsh acidic or basic conditions necessary for the hydrolysis step were a significant drawback, limiting the applicability of the synthesis to substrates lacking acid- or base-sensitive functional groups. thermofisher.com

A major limitation of the Gabriel synthesis is its inability to produce aryl amines. Aryl halides are generally unreactive towards nucleophilic substitution by the phthalimide anion because the carbon-halogen bond in an aryl halide is significantly stronger than in an alkyl halide, and the steric hindrance of the benzene (B151609) ring prevents the backside attack required for an SN2 reaction. byjus.com Similarly, the synthesis is not effective for preparing secondary amines from secondary alkyl halides due to competing elimination reactions. wikipedia.org

Innovations and Modern Adaptations in Gabriel-Type Reactions

The classical Gabriel synthesis, while a cornerstone for the formation of primary amines, has been the subject of numerous innovations to enhance its efficiency, broaden its applicability, and improve its environmental footprint. These modern adaptations address the often harsh conditions required in the original procedure, such as high temperatures and the use of strong acids or bases for deprotection, which limited its use with sensitive substrates. thermofisher.com

To overcome the limitations of this compound, researchers have developed alternative reagents. These novel nitrogen sources often feature similar electronic properties to phthalimide, acting as imido nucleophiles, but offer advantages such as milder hydrolysis conditions. wikipedia.org Examples include the sodium salt of saccharin and di-tert-butyl-iminodicarboxylate. wikipedia.org These reagents can extend the utility of the Gabriel synthesis to include the preparation of secondary amines and reactions with secondary alkyl halides, which are generally unreactive in the traditional method. wikipedia.org

Another approach focuses on improving the atom economy of the reaction. For instance, 3,4-diphenylmaleic anhydride (B1165640) has been designed as a recyclable Gabriel reagent. rsc.org This allows for a more sustainable synthetic cycle where the coproduct can be efficiently recovered and reused. rsc.org The use of aqueous ammonia (B1221849) as a nitrogen source and solvent, often in conjunction with microwave irradiation, further contributes to the "greenness" of the synthesis by accelerating the reaction and simplifying the workup. rsc.org

Table 1: Comparison of Gabriel Reagents
ReagentKey AdvantagesPrimary Application
This compoundTraditional, well-establishedPrimary amines from primary alkyl halides
Sodium Salt of SaccharinMilder hydrolysisPrimary and secondary amines
Di-tert-butyl-iminodicarboxylateMilder hydrolysis, applicable to secondary alkyl halidesPrimary and secondary amines
3,4-Diphenylmaleic AnhydrideRecyclable, improved atom economyGreener synthesis of primary amines

To improve the reaction yields and rates, particularly in the N-alkylation step, catalytic amounts of crown ethers or cryptands can be employed. thermofisher.com These macrocyclic compounds act as phase-transfer catalysts. annamalaiuniversity.ac.inwikipedia.orgjetir.org Crown ethers, such as 18-crown-6, can selectively bind with the potassium ion of this compound, increasing the nucleophilicity of the phthalimide anion. annamalaiuniversity.ac.indalalinstitute.com This enhanced nucleophilicity facilitates the reaction with the alkyl halide, leading to higher yields under milder conditions. thermofisher.com

Cryptands, which are bicyclic or polycyclic multidentate ligands, offer a three-dimensional encapsulation of cations like potassium. wikipedia.orgdalalinstitute.com This encapsulation makes the cation more lipophilic and further enhances the reactivity of the phthalimide anion in organic solvents. wikipedia.org The use of these catalysts allows the reaction to proceed more efficiently, often at lower temperatures, thereby preserving the integrity of thermally sensitive functional groups. thermofisher.com

A significant advancement in the Gabriel synthesis was the development of milder methods for the cleavage of the N-alkylphthalimide to release the primary amine. The traditional use of strong acids or bases often led to the decomposition of sensitive products. thermofisher.com

The Ing-Manske procedure, which utilizes hydrazine hydrate (B1144303) in refluxing ethanol, was a major breakthrough, allowing for the cleavage to occur under neutral conditions. thermofisher.comwikipedia.org This method produces a phthalhydrazide precipitate, which can be removed by filtration, simplifying the purification of the desired amine. wikipedia.org

Even milder conditions can be achieved using sodium borohydride (B1222165) in isopropyl alcohol. thermofisher.com This method is particularly useful for substrates that are sensitive to the conditions of hydrazinolysis. These milder deprotection strategies have significantly expanded the scope of the Gabriel synthesis to a wider range of complex molecules. thermofisher.com

Table 2: Deprotection Methods in Gabriel Synthesis
ReagentConditionsKey Features
Strong Acid (e.g., H₂SO₄)Harsh, high temperatureOriginal method, can damage sensitive substrates thermofisher.com
Strong Base (e.g., NaOH)Harsh, high temperatureAlternative to acid, can damage sensitive substrates thermofisher.com
Hydrazine Hydrate (Ing-Manske)Milder, neutral pH, refluxing ethanolForms phthalhydrazide precipitate thermofisher.comwikipedia.org
Sodium BorohydrideExceptionally mild, isopropyl alcoholSuitable for highly sensitive substrates thermofisher.com

The Gabriel synthesis is a valuable tool for the preparation of α-amino acids. medschoolcoach.com A common approach involves the use of N-phthalimidomalonic ester as the starting material. medschoolcoach.com This substrate is first deprotonated with a strong base, such as sodium ethoxide, to form an enolate. medschoolcoach.com Subsequent reaction with an alkyl halide in an SN2 fashion introduces the desired side chain of the amino acid. medschoolcoach.commasterorganicchemistry.com

The final steps involve acidic hydrolysis to remove the phthaloyl and ester protecting groups, followed by decarboxylation upon heating to yield the α-amino acid. medschoolcoach.com It is important to note that this classical approach typically produces a racemic mixture of the amino acid, as the intermediate is planar. medschoolcoach.com

Catalytic Applications and Roles of Potassium Phthalimide

Organocatalytic Functions of Potassium Phthalimide (B116566)

Potassium phthalimide is recognized for its role as an organocatalyst in several important chemical reactions. atamanchemicals.commallakchemicals.com It is particularly effective in promoting the formation of new chemical bonds under mild conditions. atamanchemicals.commallakchemicals.com

Catalysis in Cyanosilylation Reactions of Carbonyl Compounds

This compound serves as an effective organocatalyst for the cyanosilylation of various carbonyl compounds, leading to the synthesis of cyanohydrin trimethylsilyl (B98337) ethers. atamanchemicals.comscientificlabs.ie This reaction proceeds under extremely mild conditions. atamanchemicals.commallakchemicals.com The use of this compound offers advantages such as high product yields, operational simplicity, and the compatibility of other functional groups. iust.ac.ir Similarly, a related compound, this compound-N-oxyl (PPINO), also acts as a Lewis basic organocatalyst for the addition of trimethylsilyl cyanide to carbonyl compounds at room temperature, resulting in high to quantitative yields of the corresponding cyanohydrin trimethylsilyl ethers. iust.ac.irresearchgate.net

The catalytic activity of this compound and its derivatives in the cyanosilylation of aldehydes and ketones is a well-established method for preparing trimethylsilylated cyanohydrins. iust.ac.ir

Table 1: Cyanosilylation of Carbonyl Compounds Catalyzed by this compound Derivatives

CatalystCarbonyl CompoundProductYieldConditions
This compoundVarious Aldehydes & KetonesCyanohydrin Trimethylsilyl EthersHighMild
This compound-N-OxylVarious Aldehydes & KetonesCorresponding Cyanohydrin Trimethylsilyl EthersHigh to QuantitativeRoom Temperature

This table is generated based on the textual data and provides a summary of the catalytic applications of this compound in cyanosilylation reactions.

Facilitation of Multi-Component Reaction Sequences

This compound has demonstrated significant utility in facilitating multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. tandfonline.comtandfonline.com These reactions are valued for their atom economy, operational simplicity, and shorter reaction times. lew.ro

One notable application is the synthesis of 2-amino-3-phenylsulfonyl-4H-chromenes through a one-pot, three-component condensation of aromatic aldehydes, phenylsulfonylacetonitrile, and 1-naphthol. tandfonline.com In this solvent-free reaction, 10 mol% of this compound serves as a non-toxic, inexpensive, and recyclable catalyst, affording the products in good to excellent yields. tandfonline.com The catalyst can be recycled at least four times without a significant loss of activity. tandfonline.com

This compound also catalyzes the one-pot, four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. lew.ro This domino Knoevenagel-Michael-cyclocondensation reaction involves aldehydes, ethyl acetoacetate, malononitrile, and hydrazine (B178648) derivatives in refluxing ethanol (B145695), resulting in high yields. lew.ro The advantages of this method include the use of a commercially available and reusable organocatalyst in an environmentally benign solvent. lew.ro

Furthermore, this compound has been employed as a catalyst in the synthesis of 2-amino-4H-chromenes and has been found to efficiently catalyze the Knoevenagel condensation reaction of salicylaldehydes and activated β-dicarbonyl compounds under aqueous conditions at room temperature. researchgate.net

Catalytic Activity in Cyclocondensation Reactions (e.g., Isoxazol-5(4H)-ones)

This compound has been identified as an effective basic organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net This is achieved through a one-pot, three-component reaction involving β-oxoesters, hydroxylamine (B1172632) hydrochloride, and various aromatic aldehydes. researchgate.net The reaction proceeds efficiently in water at room temperature, offering good to excellent yields of the desired products. atamanchemicals.comresearchgate.net The benefits of this method include its efficiency, clean work-up, high yields, shorter reaction times, and the use of an inexpensive and readily available catalyst. atamanchemicals.comresearchgate.net

This compound as a Solid-Base Organocatalyst

This compound is recognized as a green, solid-base organocatalyst. guidechem.comlookchem.comchemicalbook.comsihaulichemicals.com Its basic nature plays a crucial role in its catalytic activity. This property is particularly advantageous in promoting reactions that require a basic medium, while offering the benefits of a solid catalyst, such as ease of separation and potential for recycling. tandfonline.com

Applications in Carbon Capture and Utilization Technologies

Recent research has highlighted the potential of this compound in the field of carbon capture and utilization (CCU). atamanchemicals.com It has been identified as an excellent absorbent for the rapid and near-equimolar capture of carbon dioxide (CO2). atamanchemicals.com

Mechanism of CO2 Absorption via Potassium Carbamate (B1207046) Formation

The absorption of CO2 by this compound is proposed to occur through the formation of a potassium carbamate. atamanchemicals.com This mechanism is supported by evidence from NMR spectroscopy, in-situ FTIR studies, and computational calculations. atamanchemicals.com The captured CO2 can then be converted in situ into valuable chemicals, offering a pathway for carbon utilization under mild conditions. atamanchemicals.com

A theoretical study using Density Functional Theory (DFT) investigated the CO2 absorption potential of this compound as an ionic liquid. sciencepg.comresearchgate.net The calculations showed tangible interactions between this compound and CO2, with binding energies suggesting the viability of this compound for CO2 capture applications that may require minimal energy for regeneration. sciencepg.comresearchgate.net The interaction with CO2 induces changes in the geometry of the ionic liquid and facilitates charge transfer between the molecules. sciencepg.com This process allows for the equimolar absorption of carbon dioxide and its subsequent in situ conversion. frontiersin.org

Comparative Studies on CO2 Absorption Efficacy

This compound has been identified as a promising absorbent for carbon dioxide capture. researchgate.netresearchgate.net Its efficacy stems from its weak basicity, which allows for the rapid and near-equimolar absorption of CO2. researchgate.netresearchgate.net The process is believed to proceed through the formation of a potassium carbamate pathway. researchgate.netresearchgate.net

While direct quantitative comparisons with traditional amine-based solvents like monoethanolamine (MEA) and methyldiethanolamine (MDEA) are not extensively documented in the provided search results, the equimolar capture characteristic of this compound presents a significant advantage. researchgate.netresearchgate.net Traditional amine scrubbing technologies, while effective, often suffer from high energy consumption for regeneration. pan.plcsic.esicm.edu.pl For instance, the regeneration energies for 30 wt% and 40 wt% MEA aqueous solutions were reported to be 3.3 and 3.01 GJ/tonne CO2, respectively. aaqr.org

The following table provides a qualitative comparison based on available data.

Table 1: Comparative Efficacy of CO2 Absorbents

Absorbent CO2 Capture Mechanism Key Findings
This compound Formation of potassium carbamate Exhibits rapid, equimolar CO2 absorption. researchgate.netresearchgate.net
Potassium Benzene (B151609) Disulfonamide Interaction with CO2 Shows superior theoretical CO2 capture efficacy compared to this compound. dntb.gov.ua
Monoethanolamine (MEA) Forms carbamates A benchmark solvent; however, it requires significant energy for regeneration. pan.plcsic.esicm.edu.plaaqr.org
Diethanolamine (DEA) Forms carbamates Generally shows better thermal performance in various process configurations compared to MEA. researchgate.net
Amine Blends (e.g., AMP/PZ) Forms carbamates/bicarbonates Can offer higher absorption capacity and lower energy consumption compared to MEA. pan.pl

Precatalyst and Ligand Design in Metal-Catalyzed Systems (e.g., Gold Catalysis)

This compound serves as a crucial precursor in the synthesis of imidogold precatalysts (L-Au-Pht). These precatalysts, formed from the reaction of L-Au-Cl with this compound, are themselves not active catalysts due to the strong gold-nitrogen bond. However, they can be readily activated by Brønsted or Lewis acids to generate highly reactive cationic gold species. This method offers a superior and more broadly applicable alternative to the common silver-based systems for generating cationic gold catalysts. The reactivity of the resulting catalytic system can be fine-tuned by selecting acids with varying strengths and counterions.

Beyond gold catalysis, the phthalimide moiety, for which this compound is a key synthetic source, plays a role in the design of ligands for other transition metals, notably nickel. In nickel-catalyzed cross-coupling reactions, phthalimide has been shown to be a valuable component. For instance, it can be incorporated into phosphine (B1218219) ligands. rsc.org The phthalimide group can also act as a ligand itself, influencing the stability and reactivity of nickel complexes. In certain nickel-catalyzed reactions, such as the decarbonylation of phthalimides, the phthalimide unit is a key part of the substrate that interacts with the nickel center. acs.orgnih.gov This interaction can lead to the formation of stable nickelacycle intermediates. acs.orgnih.gov

Role of this compound-N-Oxyl (POPINO) in Catalysis

This compound-N-Oxyl (POPINO) is a derivative of this compound that has emerged as a versatile and efficient organocatalyst. tandfonline.comscispace.com It functions as a Lewis basic catalyst in a variety of organic transformations. researchgate.net

One notable application of POPINO is in the cyanosilylation of carbonyl compounds. researchgate.net It effectively catalyzes the addition of trimethylsilyl cyanide to various aldehydes and ketones under mild, room temperature conditions to produce cyanohydrin trimethylsilyl ethers in high yields. researchgate.net This method is advantageous due to its simplicity, high turnover numbers for the catalyst, and compatibility with other functional groups. researchgate.net

POPINO also serves as an efficient catalyst for multicomponent reactions. For example, it has been used to catalyze the one-pot, three-component synthesis of 2-amino-4H-tetrahydrobenzo[b]pyrans in aqueous media. sciforum.net Furthermore, it has been employed in the solvent-free, ball-milling synthesis of spirooxindole derivatives, demonstrating its utility in green chemistry methodologies. sid.ir The multifaceted reactivity of POPINO has been explored in nucleophilic substitutions, condensations, cycloadditions, and oxidation processes, making it a valuable tool for the synthesis of complex organic molecules. tandfonline.comscispace.com

Derivatization and Advanced Functionalization Strategies Involving Phthalimides

Methods for N-Functionalization of Phthalimides

N-functionalization introduces substituents directly onto the nitrogen atom of the phthalimide (B116566) ring, a key step that precedes many synthetic applications. While the Gabriel synthesis, which utilizes potassium phthalimide to react with alkyl halides, is a foundational method, contemporary organic synthesis has developed more advanced techniques to broaden the scope of accessible N-substituted phthalimides. wikipedia.orgorganic-chemistry.org These methods address substrates that are incompatible with classical SN2 conditions, such as alcohols and aryl groups, or achieve novel bond formations through C-H activation. rsc.orgorganic-chemistry.org

The Mitsunobu reaction offers a powerful alternative to the Gabriel synthesis for the N-alkylation of phthalimide, particularly when using alcohols as alkylating agents instead of alkyl halides. organic-chemistry.orgorganic-chemistry.org This reaction typically involves an alcohol, phthalimide, a phosphine (B1218219) (like triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.orgcommonorganicchemistry.com

The reaction mechanism proceeds through the activation of the alcohol by the PPh₃/DEAD reagent system, forming a highly reactive alkoxyphosphonium salt. organic-chemistry.org Phthalimide, being sufficiently acidic, then acts as the nucleophile, attacking the activated alcohol to form the N-alkylphthalimide product with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.org This stereospecificity makes the Mitsunobu reaction exceptionally useful for the controlled inversion of stereogenic centers. organic-chemistry.org

Key features of this method include:

Mild Conditions: The reaction is typically performed under neutral conditions at room temperature, which is compatible with a wide range of functional groups. commonorganicchemistry.com

Substrate Scope: It is effective for primary and secondary alcohols. organic-chemistry.org

Stereochemistry: The reaction proceeds with a predictable and clean Walden inversion, making it valuable in stereoselective synthesis. organic-chemistry.org

Recent research has also explored N-heterocyclic carbenes (NHCs) in combination with various oxidants to promote Mitsunobu-type reactions, offering an alternative to the traditional phosphine/azodicarboxylate system. nii.ac.jp

Table 1: Examples of Mitsunobu Reaction Conditions for N-Alkylation of Phthalimide

Alcohol SubstrateReagentsSolventOutcome
Primary/Secondary AlcoholsPhthalimide, PPh₃, DEAD/DIADTHFEfficient N-alkylation with inversion of configuration. organic-chemistry.org
Secondary Alcohols (Chiral)Phthalimide, PPh₃, DEAD/DIADTHFPowerful method for inverting stereogenic centers. organic-chemistry.org
Various AlcoholsN-Heterocyclic Carbene (NHC), DIAD1,4-DioxaneSuccessful N-alkylation, byproduct is readily separable NHC oxide. nii.ac.jp
(R)-(+)-1-Phenylethyl alcoholPhthalimide, NHC, OxidantTolueneCondensation product with complete inversion of configuration. nii.ac.jp

The formation of a bond between the phthalimide nitrogen and an aryl group (N-arylation) is crucial for synthesizing many pharmaceutically and materially important compounds. rsc.org While classical methods often require harsh conditions, modern metal-catalyzed cross-coupling reactions provide mild and efficient pathways. nih.gov Palladium- and copper-based catalytic systems are prominent in this area. researchgate.net

Suzuki-Miyaura-like cross-coupling reactions have been adapted for N-arylation, typically involving the coupling of an arylboronic acid with the phthalimide nitrogen. nih.govrsc.org These reactions are prized for their high functional group tolerance and generally mild conditions. d-nb.info Nickel catalysis has also emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. rsc.orgd-nb.info

Catalytic systems for N-arylation of phthalimides often include:

A metal precursor (e.g., Pd(OAc)₂, CuI). beilstein-journals.orgmdpi.com

A supporting ligand (e.g., phosphines, N-heterocyclic carbenes). nih.gov

A base (e.g., K₃PO₄, Cs₂CO₃). rsc.org

These advancements allow for the synthesis of N-aryl phthalimides from readily available starting materials under conditions that preserve sensitive functional groups elsewhere in the molecule. rsc.orgnih.gov

Table 2: Comparison of Metal-Catalyzed N-Arylation Systems

Catalyst SystemNucleophileElectrophileKey Features
Palladium (e.g., Pd(OAc)₂) / LigandPhthalimide / this compoundAryl Halide / Arylboronic AcidHigh efficiency, broad substrate scope, tolerance of functional groups. nih.govmdpi.com
Copper (e.g., CuI) / LigandPhthalimide / this compoundAryl Halide / Arylboronic AcidCost-effective alternative to palladium, effective for N-arylation of imides. rsc.orgresearchgate.net
Nickel (e.g., NiCl₂(dppp)) / LigandPhthalimide / this compoundAryl Carbamates / EstersCouples non-traditional electrophiles, earth-abundant metal. nih.gov

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a highly atom- and step-economical route to form C-N bonds. researchgate.netrsc.org This strategy avoids the need for pre-functionalized starting materials (like halides or boronic acids) by directly converting a C-H bond on a substrate into a C-N bond. researchgate.neturi.edu

For the synthesis of N-substituted phthalimides, this approach typically involves a transition metal catalyst (e.g., rhodium, palladium, or copper) that facilitates the coupling of a substrate's C-H bond with a nitrogen source like phthalimide. rsc.orgacs.orgrsc.org The reactions can be guided by directing groups on the substrate to control regioselectivity. researchgate.net

Recent developments have demonstrated:

Palladium-catalyzed intramolecular amidation of C(sp³)–H bonds to form chiral β-lactams. researchgate.net

Rhodium-catalyzed cascade reactions between benzoic acids and isocyanates via ortho C-H bond functionalization to yield N-substituted phthalimides. researchgate.net

Metal-free oxidative C-N bond formation, using hypervalent iodine reagents, to couple simple arenes with phthalimide. uri.edu

Electrochemical methods that enable C-H amination of heteroarenes, providing a green alternative to chemical oxidants. frontiersin.org

These cutting-edge methods provide powerful and sustainable tools for creating complex phthalimide derivatives from simple precursors. uri.edufrontiersin.org

Transformation of Phthalimide Derivatives into Diverse Functional Groups

Beyond its role in N-functionalization, the phthalimide group is a versatile synthetic intermediate that can be transformed into other important functional groups. longdom.org Its ability to be cleanly cleaved to reveal a primary amine is its most famous application, but it also serves as a precursor to other reactive species. wikipedia.org

The defining application of the phthalimide group, stemming from the original Gabriel synthesis, is its use as a protected surrogate for a primary amino group. wikipedia.org After N-alkylation or N-arylation, the phthalimide moiety must be removed to release the desired primary amine. scribd.com

The classical method for this cleavage is acidic hydrolysis, but this requires harsh conditions that can damage sensitive substrates. wikipedia.orgchemeurope.com The most widely used method today is the Ing-Manske procedure , which involves hydrazinolysis. scribd.comnrochemistry.com In this procedure, the N-substituted phthalimide is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695). wikipedia.orgnrochemistry.com The hydrazine attacks the carbonyl groups of the imide, leading to the formation of a very stable, five-membered cyclic phthalhydrazide (B32825) byproduct, which often precipitates from the reaction mixture, simplifying purification. wikipedia.orgnrochemistry.com

Key advantages of the Ing-Manske procedure include:

Mild Conditions: The reaction is significantly milder than strong acid or base hydrolysis. nrochemistry.com

High Yields: It generally provides the primary amine in high yield. chegg.com

Ease of Purification: The precipitation of the phthalhydrazide byproduct drives the reaction to completion and simplifies the isolation of the amine product. wikipedia.org

Alternative, milder methods for deprotection have also been developed, such as reduction with sodium borohydride (B1222165) followed by acidification, which is compatible with base-labile functional groups. organic-chemistry.org

N-Hydroxyphthalimide (NHPI) is a crucial derivative of phthalimide with significant applications as a catalyst and reagent in its own right, particularly in radical chemistry. wikipedia.orgtandfonline.com It is synthesized by the reaction of phthalic anhydride (B1165640) with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. wikipedia.orggoogle.comresearchgate.net

Several synthetic protocols exist, with variations in base, solvent, and energy source:

Reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base like sodium carbonate, triethylamine, or pyridine. wikipedia.orgtandfonline.comgoogle.com

Microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields. tandfonline.com

Solvent-based methods using isopropanol (B130326) or hydrated organic solvents, which can achieve high yields (90-95%) and purity. google.comgoogle.com

NHPI is a white to pale yellow crystalline solid. wikipedia.org Its utility stems from the relative weakness of the N-O bond, allowing it to act as a precursor to the phthalimido-N-oxyl (PINO) radical, a key species for mediating selective oxidation reactions. researchgate.net

Table 3: Selected Synthesis Methods for N-Hydroxyphthalimide (NHPI)

ReactantsConditionsYieldReference
Phthalic Anhydride, Hydroxylamine HClSodium Carbonate, Heat76% wikipedia.org
Phthalic Anhydride, Hydroxylamine HClPyridine, Microwave Irradiation81% tandfonline.com
Phthalic Anhydride, Hydroxylamine HClHydrated C₄H₈O₂ Solvent, 100-105 °C92% google.com
Phthalic Anhydride, Hydroxylamine HClIsopropanol, Triethylamine, 95 °C94.6% google.com

Phthalimide as a Protecting Group in Complex Molecule Synthesis

The phthalimide group (Phth) is a widely utilized protecting group for primary amines in the synthesis of complex organic molecules. researchgate.netthieme-connect.de Its popularity stems from its ability to be installed readily and its stability under a variety of reaction conditions, including those that are mildly basic or harshly acidic. lcms.czosti.gov The protection is typically achieved by reacting a primary amine with phthalic anhydride at high temperatures or by using this compound in the Gabriel synthesis. researchgate.net The imide structure renders the nitrogen atom non-nucleophilic and non-basic, effectively masking its reactivity.

The phthalimido group is particularly valuable in syntheses where other amine protecting groups might be unsuitable. For example, the tetrachlorophthaloyl (TCP) group, a derivative of phthalimide, offers enhanced stability and can be cleaved under very mild conditions with ethylenediamine (B42938), leaving other sensitive groups like esters and even unsubstituted phthalimides intact. osti.gov

Strategic Use in Peptide Synthesis for Amine Protection

In the intricate field of peptide synthesis, protecting the α-amino group of amino acids is crucial to ensure the correct peptide bond formation and prevent unwanted side reactions. thieme-connect.de The phthaloyl group has a long history in this domain, serving as a robust protecting group for the amine terminus. nih.gov Its use is advantageous because it completely blocks the N-H protons of the primary amine, preventing side reactions and racemization. organic-chemistry.orgresearchgate.net

While traditional protecting groups like Boc and Fmoc dominate modern solid-phase peptide synthesis (SPPS), the phthalimide group still finds applications, particularly when specific orthogonality is required. nih.govmasterorganicchemistry.com Although less common in standard SPPS protocols due to the traditionally harsh deprotection conditions (typically using hydrazine), milder methods are being developed. nih.govacs.org For instance, the phthalimide group has been successfully employed in the solid-phase synthesis of complex molecules where it was later removed using ethylenediamine in isopropanol at room temperature, conditions mild enough to preserve the integrity of the solid support and other sensitive functionalities. nih.gov

Prevention of Over-Alkylation and Racemization

A primary challenge in the synthesis of amines via alkylation of ammonia (B1221849) or primary amines is over-alkylation, where the product amine, being more nucleophilic than the starting material, reacts further to yield secondary, tertiary, and even quaternary ammonium (B1175870) salts. The Gabriel synthesis, which employs this compound, elegantly overcomes this issue. mdpi.com

The key to preventing over-alkylation lies in the structure of the phthalimide anion. After deprotonation, the nitrogen atom becomes nucleophilic, but once it undergoes an Sₙ2 reaction with an alkyl halide to form an N-alkylphthalimide, the nitrogen's lone pair is delocalized by the two adjacent electron-withdrawing carbonyl groups. This delocalization significantly reduces the nucleophilicity of the nitrogen, effectively halting any further alkylation reactions. mdpi.comresearchgate.net

Furthermore, in peptide synthesis, the use of the phthaloyl group is critical for preventing racemization of the chiral α-carbon of an amino acid during coupling reactions. organic-chemistry.orgresearchgate.net When the carboxylic acid of an N-protected amino acid is activated for peptide bond formation, the α-proton can become acidic, leading to its removal and subsequent racemization. By using a phthalimide protecting group, both hydrogens of the primary amine are replaced, which sterically and electronically disfavors the formation of the oxazolone (B7731731) intermediate that is often responsible for racemization. researchgate.netmasterorganicchemistry.com Deprotection of phthalimides from α-amino acids can be achieved with minimal loss of optical activity using methods like reduction with sodium borohydride followed by acid-catalyzed cyclization.

Derivatization for Analytical and Spectroscopic Purposes

Phthalimide and its derivatives are frequently used to modify analytes for improved detection and separation in various analytical techniques. This derivatization is often necessary to enhance properties such as chromatographic retention, ionization efficiency in mass spectrometry, or to introduce a chromophore or fluorophore for spectroscopic detection. nih.govnuph.edu.ua

For liquid chromatography-mass spectrometry (LC-MS) analysis, polar and small molecules can be derivatized to improve their retention on reversed-phase columns. Phthalylglycyl chloride (PG-Cl) has been used as a derivatization agent for amines like adrenaline and dopamine. nih.gov The resulting derivative incorporates a phthalimide fragment, which increases hydrophobicity and retention, and the additional nitrogen can enhance ionization efficiency for mass spectrometric detection. nih.gov Similarly, in the analysis of thiols, reagents like N-(phenylseleno)phthalimide (NPSP) are used for selective and rapid derivatization. uni-koeln.de The resulting selenamide-derivatized peptides can be readily analyzed by tandem mass spectrometry. uni-koeln.de

In the realm of fluorescence spectroscopy, phthalimide derivatives are of significant interest due to their inherent fluorescent properties. researchgate.netnih.gov 4-Aminophthalimide and its derivatives are well-known for their environment-sensitive fluorescence, making them useful as fluorescent probes. researchgate.net The absorption and emission spectra of these compounds can be tuned by modifying the substituents on the amino group or the phthalimide ring. For instance, a novel fluorescent probe for hydrogen peroxide was developed based on a phthalimide derivative functionalized with a phenylboronic acid recognition site. The probe exhibits a significant enhancement in fluorescence intensity upon reaction with H₂O₂, allowing for its quantitative detection and imaging in living cells. Phthalimide has also been used as an internal standard for quantitative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

The table below provides examples of phthalimide-based derivatization for analytical applications.

Derivatization ReagentAnalyte TypeAnalytical TechniquePurpose of DerivatizationReference
Phthalylglycyl chloride (PG-Cl)Amines (e.g., Dopamine)UHPLC-MS/MSImprove retention, Enhance ionization nih.gov
N-(phenylseleno)phthalimide (NPSP)Thiols (e.g., Cysteine)Mass Spectrometry (MS)Selective labeling for MS/MS analysis uni-koeln.de
4-Aminophthalimide derivativesGeneral environmentFluorescence SpectroscopyFluorescent probe researchgate.net
Phthalimide-phenylboronic acidHydrogen PeroxideFluorescence SpectroscopyQuantitative detection and imaging

Computational and Theoretical Chemical Studies on Potassium Phthalimide Systems

Quantum Chemical Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of potassium phthalimide (B116566) systems. sciencepg.comresearchgate.net These computational methods allow for a detailed examination of the molecule's electronic and structural characteristics, offering a virtual laboratory to probe its behavior.

Electronic Structure, Geometry Optimization, and Vibrational Analysis

Quantum chemical calculations, particularly at the M062X/6-31+G(d,p) level of theory, have been instrumental in determining the stable geometries of potassium phthalimide and its constituent ions. researchgate.netsciencepg.com Geometry optimization procedures reveal the most energetically favorable arrangement of atoms, while vibrational frequency analysis confirms the stability of these structures by ensuring the absence of imaginary frequencies. sciencepg.com

The electronic structure of the phthalimide anion is characterized by high electron density around the nitrogen and oxygen atoms, as indicated by electrostatic potential (ESP) maps. researchgate.netsciencepg.com These regions of negative potential are the primary sites for electrostatic interaction with the potassium cation (K+). sciencepg.com The formation of the this compound ion pair is a result of both charge transfer and electrostatic forces. researchgate.net Vibrational analysis, through techniques like infrared (IR) and Raman spectroscopy, provides further confirmation of the structural assignments and has been used to study various phthalimide derivatives. capes.gov.brresearchgate.netconicet.gov.ar

Table 1: Key Computational Parameters and Findings for this compound
ParameterMethodologyKey FindingsReferences
Geometry OptimizationDFT (M062X/6-31+G(d,p))Determination of stable conformers of the K+ and phthalimide anion ion pair. sciencepg.com
Vibrational AnalysisDFT (M062X/6-31+G(d,p)), IR/Raman SpectroscopyConfirmation of ground state structures (no imaginary frequencies); assignment of vibrational modes. sciencepg.comcapes.gov.brresearchgate.net
Electronic StructureDFT (M062X/6-31+G(d,p)), ESP MapsHigh electron density around N and O atoms, indicating sites of K+ interaction. researchgate.netsciencepg.com

Analysis of Molecular Interactions and Binding Energies (e.g., with CO2)

A significant area of research has been the computational investigation of this compound's potential for carbon dioxide (CO2) capture. sciencepg.comresearchgate.netsciencepg.com DFT calculations have been employed to study the interactions between the this compound ionic liquid and CO2 molecules. sciencepg.comsciencepg.com The binding energies for the interaction between this compound and CO2 have been calculated to be in the range of -3.475 to -0.219 kcal/mol. researchgate.netsciencepg.com These values suggest a viable interaction for CO2 capture, potentially allowing for regeneration with minimal energy input. researchgate.netsciencepg.com

The interaction with CO2 is observed to cause changes in the geometry of the ionic liquid. researchgate.netsciencepg.com Studies have also compared the CO2 capture efficacy of this compound with other potassium-based ionic liquids, such as potassium benzene (B151609) disulfonamide, with the latter showing superior performance based on thermochemical and molecular interaction data. sciencepg.comsciencepg.com

Table 2: Calculated Binding Energies for this compound with CO2
Interacting SystemBinding Energy Range (kcal/mol)Computational MethodReferences
This compound - CO2-3.475 to -0.219DFT (M062X/6-31+G(d,p)) researchgate.netsciencepg.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer Character

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to understand charge transfer and electron delocalization within a molecular system. researchgate.netsciencepg.comresearchgate.net In the context of this compound, NBO analysis has revealed that the interaction with CO2 facilitates charge transfer between the ionic liquid and the CO2 molecule. researchgate.netsciencepg.com This charge transfer is a key aspect of the binding mechanism.

Furthermore, NBO analysis helps to elucidate the nature of the bonding between the potassium cation and the phthalimide anion, confirming the role of charge transfer in the formation of the stable ion pair. researchgate.net This analysis provides a quantitative picture of the electronic interactions that govern the structure and reactivity of this compound.

Simulation of Solvent Effects on Reaction Energetics and Pathways

Computational studies have also explored the influence of solvents on the properties and reactivity of this compound systems. sciencepg.comsciencepg.comsciencepublishinggroup.com While solvent effects can influence the thermochemical properties of the system, they have been found to not fundamentally alter the geometry of the anion-CO2 complexes. sciencepg.comsciencepg.comsciencepublishinggroup.com This suggests that the primary interaction mechanism is robust and persists in different solvent environments. Understanding solvent effects is crucial for translating theoretical predictions into practical applications, as most chemical processes occur in solution.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry plays a vital role in predicting the reactivity and selectivity of this compound in new chemical reactions. uow.edu.auscilit.com For instance, DFT calculations have been used to illustrate the unique molecular structure of polyaniline doped with this compound, which is favorable for improving conductivity and structural stability in batteries. uow.edu.auscilit.comresearchgate.net By modulating the localized electron cloud density, this doping strategy offers a promising avenue for developing high-performance energy storage devices. uow.edu.auresearchgate.net

These predictive capabilities of computational models guide experimental efforts by identifying promising candidates and reaction conditions, thereby accelerating the discovery of novel materials and transformations.

Mechanistic Insights from Computational Modeling

Computational modeling provides invaluable mechanistic insights into reactions involving this compound. For example, in the context of copper-catalyzed C-H amidation reactions, computational studies have been used to investigate the interplay of factors that determine reaction selectivity. chemrxiv.org These studies can elucidate the role of the ligand, the metal center, and the substrate in the reaction mechanism, helping to understand how to control the outcome of the transformation. chemrxiv.org By modeling the transition states and reaction intermediates, researchers can gain a detailed understanding of the reaction pathway and identify the factors that govern reactivity and selectivity. chemrxiv.org

Future Research Directions and Perspectives in Potassium Phthalimide Chemistry

Development of Green and Sustainable Protocols for Phthalimide-Based Reactions

A significant thrust in modern chemistry is the development of environmentally benign synthetic methods, and reactions involving potassium phthalimide (B116566) are no exception. Future research is centered on replacing hazardous solvents, reducing energy consumption, and utilizing renewable resources.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. numberanalytics.com In the context of phthalimide synthesis, it significantly reduces reaction times and often improves yields compared to conventional heating methods. numberanalytics.comadvion.com For instance, the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using potassium phthalimide as a catalyst is completed in 3-4 minutes under microwave irradiation, with yields between 91-97%. advion.com

Aqueous and Eco-Friendly Solvent Systems: The use of water or aqueous-ethanolic mixtures as reaction media is a cornerstone of green chemistry. jmaterenvironsci.comresearchgate.net this compound has been successfully employed as a catalyst in aqueous media for various multicomponent reactions, such as the synthesis of 3,3'-arylmethylene-bis(4-hydroxyquinolin-2(1H)-ones) and 2-amino-4H-chromene derivatives. jmaterenvironsci.comtandfonline.com These protocols offer advantages like operational simplicity, high yields, and easy catalyst recycling. jmaterenvironsci.com

Mechanochemistry: Solid-state synthesis using techniques like ball milling, known as mechanochemistry, offers a solvent-free alternative to traditional solution-phase reactions. researchgate.net The N-alkylation of imides can be effectively carried out by milling the imide with potassium carbonate to form the potassium salt in situ, followed by the addition of an alkyl halide. beilstein-journals.orgbeilstein-journals.org This method avoids the need for bulk solvents and can lead to high product yields. beilstein-journals.org Ex-situ IR spectroscopy has been used to monitor the formation of this compound during the milling process. beilstein-journals.org

Table 1: Comparison of Green Synthetic Protocols Involving this compound

Method Key Features Example Application Advantages Citations
Microwave Irradiation Rapid heating, reduced reaction times Synthesis of pyrano[2,3-c]-pyrazole derivatives High efficiency, excellent yields (91-97%), short reaction times (3-4 min) numberanalytics.comadvion.com
Aqueous Solvents Use of water as a green solvent Synthesis of isoxazol-5(4H)-ones Environmentally benign, mild room temperature conditions, good to excellent yields researchgate.net
Mechanochemistry Solvent-free or liquid-assisted grinding (LAG) In situ preparation and alkylation of this compound Avoids hazardous solvents, high yields, potential for one-pot synthesis researchgate.netbeilstein-journals.orgbeilstein-journals.org

Exploration of Novel Catalytic Systems Incorporating this compound

Beyond its classical role as a nucleophilic amine source, this compound (PPI) and its derivatives are gaining attention as versatile and efficient organocatalysts. tandfonline.com This catalytic activity is crucial for developing sustainable and environmentally friendly synthetic methodologies. jmaterenvironsci.comtandfonline.com

Future research is focused on:

Organocatalysis in Multicomponent Reactions (MCRs): this compound has proven to be an effective, inexpensive, and reusable organocatalyst for various MCRs. advion.comjmaterenvironsci.com It facilitates the synthesis of complex heterocyclic structures like 4H-pyrans, 4H-chromenes, and isoxazol-5(4H)-ones in one-pot procedures. researchgate.nettandfonline.comresearchgate.net Its catalytic role often involves promoting condensation and Michael addition steps. jmaterenvironsci.com

Synergistic Catalysis: A groundbreaking area of research has revealed the unexpected role of phthalimide as a beneficial additive in complex catalytic systems. In a notable example of metallaphotoredox decarboxylative arylation, high-throughput screening identified phthalimide as an additive that significantly expands the reaction's scope and functional group tolerance. nih.gov It was found that this compound helps to stabilize key nickel-based oxidative addition complexes, preventing their decomposition and breaking up inactive catalyst aggregates. nih.gov This "imide effect" allows previously problematic substrates, such as those containing phenols or 1,2-diols, to participate effectively in the reaction. nih.gov

Table 2: Catalytic Applications of this compound

Catalytic System Reaction Type Role of this compound/Phthalimide Key Findings Citations
PPI as Organocatalyst Multicomponent synthesis of heterocycles Basic catalyst promoting condensation and cycloaddition Efficient, green, reusable catalyst for one-pot synthesis of chromenes, pyrans, etc. advion.comjmaterenvironsci.comresearchgate.nettandfonline.com
Phthalimide as Additive in Ni-Catalysis Metallaphotoredox decarboxylative arylation Ligand additive Prevents catalyst decomposition by stabilizing oxidative addition complexes; doubles the number of successful reactions in a screen. nih.govchemrxiv.org
PPI as Organocatalyst Mechanochemical synthesis of fused 4H-pyran derivatives Organocatalyst Enables novel multicomponent reactions with solid materials, fostering sustainable chemistry strategies. researchgate.net

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of classical synthetic methods with modern automation technologies promises to accelerate discovery and optimize manufacturing processes.

Flow Chemistry: Continuous flow processing is an emerging trend for the scalable and safe synthesis of amines. numberanalytics.com The Gabriel synthesis, which uses this compound, is a candidate for adaptation to flow chemistry systems. This would allow for continuous production, better control over reaction parameters (temperature, pressure, reaction time), and potentially safer handling of reagents. While specific reports on flow synthesis using this compound are nascent, the development of heterogeneous catalysts and solid-supported reagents is a key enabler for this transition. numberanalytics.comrsc.orgnumberanalytics.com The use of a polystyrene-supported palladium catalyst for phthalimide synthesis, which can be reused for multiple cycles, points towards the potential for packed-bed reactors in a flow setup. rsc.org

High-Throughput Screening (HTS): HTS is a powerful methodology for reaction discovery and optimization. Its utility was demonstrated in the discovery of the "imide effect" in nickel-catalyzed cross-couplings. nih.gov An HTS campaign screening a large, diverse set of additives identified phthalimide as a uniquely effective component for improving a challenging decarboxylative arylation reaction. nih.govchemrxiv.org Future efforts will likely apply similar HTS approaches to other this compound-based reactions to rapidly identify optimal conditions, catalysts, or beneficial additives, thereby accelerating the development of more general and robust synthetic methods.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Understanding reaction mechanisms and kinetics is fundamental to process optimization. Advanced characterization techniques that allow for real-time, in-situ monitoring are becoming increasingly important.

Spectroscopic Monitoring: For reactions involving this compound, techniques like Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. beilstein-journals.orgresearchgate.net For example, ex-situ FT-IR has been successfully used to track the formation of this compound from phthalimide and potassium carbonate during mechanochemical (ball-milling) reactions, confirming the progress of the initial deprotonation step before the subsequent alkylation. beilstein-journals.org

In-Situ Analysis in Process Development: The use of in-situ tools is critical for monitoring polymorphic transformations and reaction progress in industrial settings. acs.org For reactions like the Gabriel synthesis, in-situ monitoring could track the consumption of this compound and the formation of the N-alkylphthalimide intermediate, allowing for precise determination of reaction endpoints and preventing the formation of impurities. Advances in probe-based spectroscopy (e.g., Raman, ATR-FTIR) are enabling better control and understanding of these processes in real-time. researchgate.net

Table 3: Characterization Techniques for this compound Reactions

Technique Application Information Gained Citations
FT-IR Spectroscopy Monitoring mechanochemical reactions Confirms the in-situ formation of this compound salt from phthalimide and a base. beilstein-journals.org
NMR Spectroscopy Structural characterization of products and intermediates Confirms the structure of synthesized N-substituted phthalimide derivatives. researchgate.netnih.govjetir.orgvinca.rs
LC-MS Byproduct identification Can be used to detect and identify byproducts from cleavage steps, such as phthalhydrazide (B32825).
***In-situ* Probes (Raman, ATR-FTIR)** Real-time reaction monitoring Tracks reactant consumption and product formation, providing kinetic data and process control. researchgate.netacs.org

Computational Design of Enhanced this compound Derivatives for Targeted Synthetic Applications

Computational chemistry provides powerful predictive tools for designing new molecules with specific properties, guiding synthetic efforts and reducing trial-and-error experimentation.

Docking and Structure-Activity Relationship (SAR) Studies: Molecular docking is widely used to predict the binding affinity and interaction of phthalimide derivatives with biological targets like enzymes. mdpi.comacs.orgacs.orgtandfonline.com For example, studies have designed and evaluated phthalimide derivatives as inhibitors for targets such as the TGF-β pathway (implicated in cancer) and cytochrome bc1 (a target in Plasmodium falciparum). mdpi.comacs.org These computational models help identify which modifications to the phthalimide structure, achievable through synthesis starting from this compound, are most likely to enhance biological activity.

Density Functional Theory (DFT) Calculations: DFT methods are used to understand the structural and energetic properties of molecules. mdpi.com In the context of phthalimide chemistry, DFT calculations can predict reaction pathways, transition state energies, and the nucleophilicity of different sites within a molecule. beilstein-journals.org This information is crucial for designing derivatives with enhanced reactivity or selectivity for specific synthetic transformations. For instance, computational studies have been used to design N-substituted phthalimide derivatives as potential inhibitors for cancer therapeutics, with DFT and docking simulations guiding the synthesis of the most promising candidates. mdpi.comresearchgate.net

Table 4: Computational Approaches in Phthalimide Derivative Design

Method/Software Purpose Application Example Key Findings Citations
Molecular Docking (AutoDock) Predict binding affinity and mode Design of phthalimide derivatives as TGF-β pathway inhibitors for cancer. Identified derivatives with stronger binding affinities to the ALK5 binding site than the reference drug Capecitabine. mdpi.comresearchgate.net
Molecular Docking Identify enzyme inhibitors Design of N-phenyl phthalimide derivatives against Plasmodium falciparum. Suggested the binding mode of the most active compound to the Qo site of the cytochrome bc1 complex. acs.org
Density Functional Theory (DFT) Evaluate structural and energetic properties Investigation of N-substituted isoindoline-1,3-dione derivatives. Provided insights into the structural properties underpinning the activity of potential anticancer compounds. mdpi.com
In Silico ADMET Profiling Predict pharmacokinetic and toxicity properties Evaluation of novel phthalimide-1,2,3-triazole hybrids. Estimated that designed compounds are suitable for oral administration with low toxicity. nih.govtandfonline.com

Q & A

Q. What are the standard methods for synthesizing potassium phthalimide, and how can its formation be experimentally confirmed?

this compound is typically synthesized by reacting phthalimide with potassium hydroxide (KOH) in ethanol . The reaction involves deprotonation of the acidic N-H group (pKa ≈ 9) to form the phthalimide anion, which is stabilized by resonance . To confirm formation, researchers should use infrared (IR) spectroscopy to verify the disappearance of the N-H stretch (~3200 cm⁻¹) and elemental analysis (e.g., potassium content via atomic absorption spectroscopy). X-ray crystallography can also confirm the ionic structure .

Q. How does the nucleophilicity of the phthalimide anion influence its reactivity in Gabriel synthesis?

The phthalimide anion’s nucleophilicity is enhanced by resonance stabilization, enabling efficient SN2 reactions with alkyl halides to form N-alkylphthalimides . Researchers should design kinetic studies (e.g., varying alkyl halide structures) to assess steric/electronic effects. Polar aprotic solvents (e.g., DMF) can further enhance reactivity by stabilizing the anion .

Q. What analytical techniques are critical for characterizing N-alkylphthalimide intermediates?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm alkyl group incorporation (e.g., shifts in aromatic protons due to alkylation) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks .
  • Melting Point Analysis : Compare with literature values to assess purity .

Advanced Research Questions

Q. How can conflicting data on the hydrolysis efficiency of N-alkylphthalimides be resolved?

Hydrolysis conditions (acidic vs. basic) and alternative methods (e.g., hydrazine) yield variable results . To resolve discrepancies:

  • Perform controlled kinetic studies under standardized conditions (pH, temperature).
  • Use HPLC or GC-MS to quantify side products (e.g., phthalic acid derivatives) and optimize reaction time .
  • Compare hydrazinolysis (step 3 in Gabriel synthesis) with traditional hydrolysis to evaluate yield trade-offs .

Q. What mechanistic insights explain the stability of the phthalimide anion, and how can computational modeling validate these?

The anion’s stability arises from resonance delocalization across the phthalimide ring . Researchers can:

  • Perform DFT calculations to map electron density distribution and compare with benzamide analogs .
  • Use UV-Vis spectroscopy to study charge-transfer transitions, correlating with computational data .

Q. How do temperature and solvent effects impact the regioselectivity of alkylation in Gabriel synthesis?

Design experiments to test:

  • Solvent polarity : Compare SN2 efficiency in DMSO vs. THF using secondary alkyl halides.
  • Temperature gradients : Monitor reaction rates via in-situ IR spectroscopy to identify optimal conditions (e.g., 60–80°C for hindered substrates) .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound-based reactions?

  • Detailed experimental logs : Document solvent purity, drying methods, and inert atmosphere use .
  • Supplementary Materials : Provide raw spectral data, crystallographic files, and step-by-step videos for complex procedures .

Q. How can researchers address low yields in primary amine isolation from N-alkylphthalimides?

  • Optimize hydrazinolysis : Use excess hydrazine in refluxing ethanol and monitor by TLC .
  • Purification strategies : Employ column chromatography or recrystallization to separate amines from phthalazine byproducts .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting pKa values reported for phthalimide?

Discrepancies may arise from solvent choice (aqueous vs. DMSO) or measurement techniques (potentiometric vs. spectroscopic). Replicate experiments using standardized buffers and validate via multiple methods (e.g., NMR titration) .

Q. What statistical approaches are recommended for analyzing reaction yield variability?

Apply ANOVA to assess the significance of variables (e.g., solvent, temperature) and use error bars in graphical data to represent reproducibility .

Future Research Directions

Q. Can this compound be adapted for green chemistry applications?

Explore solvent-free mechanochemical synthesis or ionic liquid-mediated reactions to reduce waste . Evaluate using life-cycle assessment (LCA) tools .

Q. What understudied reactions could exploit the phthalimide anion’s nucleophilicity?

Investigate cross-coupling reactions (e.g., with aryl halides) or photoinduced transformations to expand synthetic utility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.